molecular formula C11H11NO2 B1612832 1-Ethyl-1H-indole-5-carboxylic acid CAS No. 263021-42-7

1-Ethyl-1H-indole-5-carboxylic acid

Cat. No. B1612832
M. Wt: 189.21 g/mol
InChI Key: CJGIYGDTQFKWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-indole-5-carboxylic acid (EICA) is a heterocyclic compound that has been studied extensively in recent years. It is a member of the indole family of compounds, which are found in many plants and animals. EICA has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, EICA has been investigated for its potential applications in the fields of drug design, drug delivery, and drug target identification.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Indole derivatives, including “1-Ethyl-1H-indole-5-carboxylic acid”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology .
    • Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Scientific Field: Anti-inflammatory Research

    • Application : Some indole derivatives have been investigated for anti-inflammatory activity .
    • Methods of Application : The specific compound “5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid” was tested for anti-inflammatory activity .
    • Results : The compound showed significant anti-inflammatory activity (64.20%) at a dosage of 50 mg/kg .
  • Scientific Field: Alkaloid Synthesis
    • Application : Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . In this review, they aim to highlight the construction of indoles as a moiety in selected alkaloids .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Scientific Field: Material Science
    • Application : Indole derivatives are used in the development of new materials .
    • Methods of Application : The specific methods of application can vary widely depending on the type of material being developed .
    • Results : The results can also vary widely, but in general, indole derivatives have been found to contribute beneficial properties to the materials in which they are incorporated .

Safety And Hazards

  • Always handle chemicals with proper precautions and follow safety guidelines .

properties

IUPAC Name

1-ethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGIYGDTQFKWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604690
Record name 1-Ethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-indole-5-carboxylic acid

CAS RN

263021-42-7
Record name 1-Ethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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